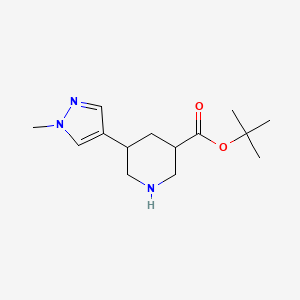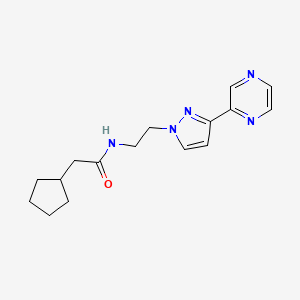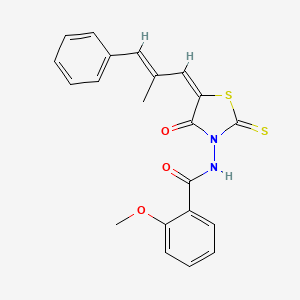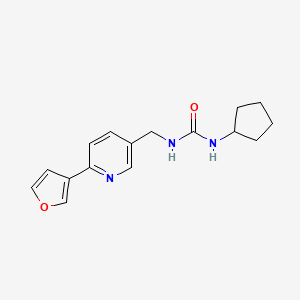
1-环戊基-3-((6-(呋喃-3-基)吡啶-3-基)甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea” is a complex organic compound. It contains a cyclopentyl group, a furan ring, a pyridine ring, and a urea group. Each of these components has unique chemical properties that could contribute to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The cyclopentyl group, furan ring, and pyridine ring are all cyclic structures, which could influence the compound’s stability and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and pyridine rings, both of which are aromatic and can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea group could contribute to its solubility in water .
科学研究应用
Anti-Tubercular Agents
The compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests its potential use in developing new treatments for tuberculosis, especially in cases resistant to first-line drugs.
Agricultural Chemistry
In agriculture, the compound’s derivatives could be used in the synthesis of pesticides or herbicides . The boron moiety in similar compounds is known for its role in Suzuki–Miyaura coupling , which is a widely applied method for creating carbon-carbon bonds in organic synthesis . This could lead to the development of new agrochemicals with improved efficacy and safety profiles.
Material Science
In material science, the compound could be utilized in the development of novel polymers or coatings . The boron reagents, similar to those derived from the compound, are used in reactions that form stable and complex structures, which are essential in creating new materials with specific properties .
Environmental Science
The compound’s derivatives could have applications in environmental science, particularly in the removal of pollutants or environmental remediation . The ability of boron-containing compounds to undergo various chemical transformations could be harnessed to break down or neutralize harmful substances in the environment .
Chemical Synthesis
In chemical synthesis, the compound can be a precursor for organoboron reagents used in various organic reactions, including cross-coupling to create complex organic molecules . This is crucial for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Biochemistry
Lastly, in biochemistry, the compound could be used in the study of enzyme inhibition or as a molecular probe to understand biological processes. The structural complexity and the presence of multiple functional groups make it a candidate for binding with biological macromolecules, providing insights into their function and structure .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-cyclopentyl-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-14-3-1-2-4-14)18-10-12-5-6-15(17-9-12)13-7-8-21-11-13/h5-9,11,14H,1-4,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFIHOHQZUCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2857705.png)
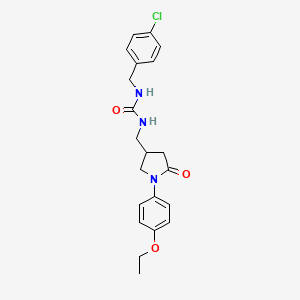
![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
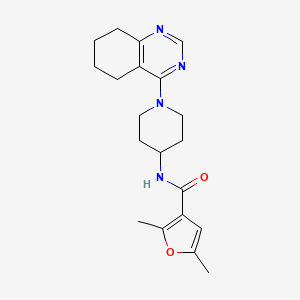
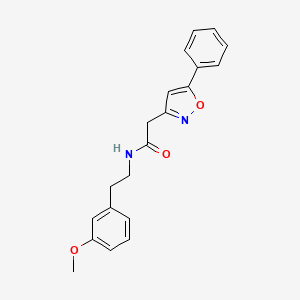
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2857713.png)
![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)
![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)
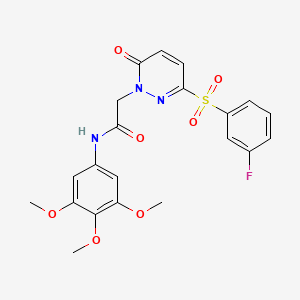
![6-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857722.png)
